molecular formula C7H6F2O2 B1307321 2,6-Difluoro-4-methoxyphenol CAS No. 886498-93-7

2,6-Difluoro-4-methoxyphenol

Cat. No.: B1307321
CAS No.: 886498-93-7
M. Wt: 160.12 g/mol
InChI Key: MGCPGVDPXCHXGO-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C7H6F2O2. It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 4 position.

Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can be used to prepare a ligand n4py 2ar2, which in turn is used to synthesize a fe complex, employed in aromatic c−f hydroxylation reactions . This suggests that the compound may interact with its targets to facilitate chemical reactions.

Biochemical Pathways

Given its use in aromatic c−f hydroxylation reactions , it may be involved in the metabolism of aromatic compounds.

Result of Action

Its use in proteomics research suggests that it may have an impact on protein function or structure.

Action Environment

It’s known that the compound should be stored at ambient temperature , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,6-difluorophenol with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by methanol to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-4-methoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methoxyphenol
  • 2,6-Difluorophenol
  • 3,5-Difluoro-4-hydroxyanisole

Comparison: 2,6-Difluoro-4-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. Compared to 2,3-Difluoro-4-methoxyphenol, the 2,6-isomer exhibits different reactivity and stability. The presence of the methoxy group at the 4 position also differentiates it from 2,6-Difluorophenol, which lacks this functional group .

Properties

IUPAC Name

2,6-difluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCPGVDPXCHXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390778
Record name 2,6-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-93-7
Record name 2,6-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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